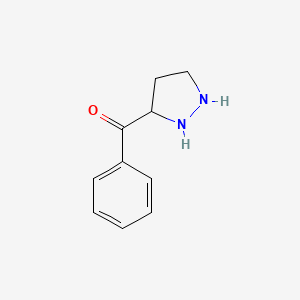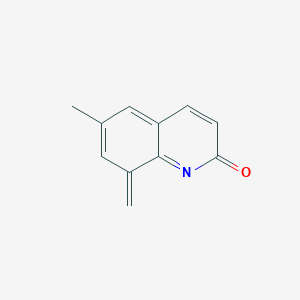![molecular formula C17H17Cl2N5O4 B15135118 N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide CAS No. 71617-28-2](/img/structure/B15135118.png)
N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disperse red 324 is a red dye derived from anthraquinone. It is commonly used in plastics, textiles, and cosmetics due to its vibrant color and stability . This compound is known for its excellent dyeing properties on synthetic fibers, particularly polyester, making it a popular choice in the textile industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disperse red 324 is synthesized through a series of chemical reactions involving anthraquinone as the starting material. The synthesis typically involves nitration, reduction, and coupling reactions. The specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of Disperse red 324 involves large-scale chemical reactors where the reactions are carried out under optimized conditions. The process includes the preparation of intermediates, followed by their conversion into the final dye through coupling reactions. The final product is then purified and processed into a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Disperse red 324 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the dye’s structure, affecting its color properties.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Disperse red 324 include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Disperse red 324 depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions can yield reduced forms of the dye .
Scientific Research Applications
Disperse red 324 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in biological staining techniques to visualize cellular structures.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and cosmetics
Mechanism of Action
The mechanism of action of Disperse red 324 involves its interaction with the molecular targets in the materials it dyes. The dye molecules penetrate the fibers and form stable interactions with the polymer chains, resulting in a uniform and long-lasting coloration. The specific pathways and molecular targets involved in this process depend on the nature of the material being dyed .
Comparison with Similar Compounds
Disperse red 324 can be compared with other similar anthraquinone-based dyes, such as Disperse red 9, Disperse red 11, and Disperse red 60. These dyes share similar chemical structures and dyeing properties but differ in their specific applications and performance characteristics. For example, Disperse red 9 is known for its excellent lightfastness, while Disperse red 11 and Disperse red 60 are preferred for their vibrant colors and ease of application .
Conclusion
Disperse red 324 is a versatile and widely used dye with significant applications in various fields. Its unique chemical properties and stability make it an essential compound in the textile, plastic, and cosmetic industries, as well as in scientific research.
Properties
CAS No. |
71617-28-2 |
|---|---|
Molecular Formula |
C17H17Cl2N5O4 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[4-chloro-2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(2-hydroxypropylamino)phenyl]acetamide |
InChI |
InChI=1S/C17H17Cl2N5O4/c1-9(25)8-20-15-7-16(21-10(2)26)17(6-13(15)19)23-22-14-4-3-11(24(27)28)5-12(14)18/h3-7,9,20,25H,8H2,1-2H3,(H,21,26) |
InChI Key |
ZUPIQBGINDIKCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)

![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)




![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)


![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)

